methyl 3-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-2-methylbenzoate
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Overview
Description
Methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate is a complex organic compound that features a combination of aromatic and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate typically involves multi-step organic reactions. One common route includes the acylation of an aromatic amine with a sulfonamide derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{2-[(dimethylsulfamoyl)amino]acetamido}benzoate
- Dimethylsulfamoyl derivatives
- Phenylacetamido compounds
Uniqueness
Methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23N3O5S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 3-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]-2-methylbenzoate |
InChI |
InChI=1S/C19H23N3O5S/c1-14-16(19(24)27-4)11-8-12-17(14)20-18(23)13-22(28(25,26)21(2)3)15-9-6-5-7-10-15/h5-12H,13H2,1-4H3,(H,20,23) |
InChI Key |
UURKOEGBSXOTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C)C(=O)OC |
Origin of Product |
United States |
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